molecular formula C10H7ClN2O2 B1400553 5-Chloro-2-(2-oxo-oxazolidin-3-yl)-benzonitrile CAS No. 1192348-50-7

5-Chloro-2-(2-oxo-oxazolidin-3-yl)-benzonitrile

Cat. No.: B1400553
CAS No.: 1192348-50-7
M. Wt: 222.63 g/mol
InChI Key: NSLXUHREINCKHR-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-oxo-oxazolidin-3-yl)-benzonitrile is a chemical compound that belongs to the class of oxazolidinones These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Scientific Research Applications

5-Chloro-2-(2-oxo-oxazolidin-3-yl)-benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antibacterial properties, particularly against Gram-positive bacteria.

    Medicine: Investigated for its potential use in developing new antibiotics and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-oxo-oxazolidin-3-yl)-benzonitrile typically involves the reaction of 5-chlorobenzonitrile with an oxazolidinone derivative. One common method includes the use of 5-chlorobenzonitrile and 2-oxo-1,3-oxazolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-oxo-oxazolidin-3-yl)-benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-oxo-oxazolidin-3-yl)-benzonitrile involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinone antibiotics, where the compound binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis . This inhibition ultimately leads to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(2-oxo-oxazolidin-3-yl)-benzonitrile is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its chloro group and oxazolidinone ring make it a valuable scaffold for developing new antibacterial agents with potentially improved efficacy and reduced resistance .

Properties

IUPAC Name

5-chloro-2-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-8-1-2-9(7(5-8)6-12)13-3-4-15-10(13)14/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLXUHREINCKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=C(C=C(C=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(Step 1) To a solution (of 2-oxazolidone (1.23 g) in N,N-dimethylformamide (20 ml) was added sodium hydride (0.62 g) under ice-cooling, and the mixture was stirred for 5 min. 5-Chloro-2-fluorobenzonitrile (2.0 g) was added, and the mixture was stirred at room temperature for 2 hr. Saturated brine was added to the reaction solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over magnesium sulfate, and filtered. The solvent was evaporated under reduced pressure. The residue was crystallized from ethyl acetate-hexane to give 5-chloro-2-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile (1.8 g) as a white solid.
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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